molecular formula C14H12O B185326 9-Fluorenemethanol CAS No. 24324-17-2

9-Fluorenemethanol

Cat. No.: B185326
CAS No.: 24324-17-2
M. Wt: 196.24 g/mol
InChI Key: XXSCONYSQQLHTH-UHFFFAOYSA-N
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Description

9-Fluorenemethanol, also known as this compound, is an organic compound with the chemical formula C14H12O. It is characterized by the presence of a fluorene moiety attached to a hydroxymethyl group. This white solid is known for its applications in various chemical processes and is commonly used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Fluorenemethanol involves the reaction of fluorene with n-butyllithium in tetrahydrofuran, followed by the addition of formaldehyde. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is then extracted and purified through recrystallization .

Industrial Production Methods: An industrial method for producing this compound involves the use of industrial fluorene, sodium ethoxide, ethyl formate, and tetrahydrofuran. The process includes the preparation of 9-fluorenecarboxaldehyde, which is then reduced using methanol and sodium borohydride to yield this compound. This method is noted for its mild reaction conditions and cost-effectiveness, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenemethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-fluorenone.

    Reduction: It can be reduced to form 9H-fluorene.

    Substitution: It can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products:

Scientific Research Applications

9-Fluorenemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Fluorenemethanol involves its ability to undergo various chemical reactions, which allows it to be functionalized and incorporated into different molecular structures. Its hydroxymethyl group can participate in reactions that introduce new functional groups, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

    9-Fluorenone: An oxidized form of 9-Fluorenemethanol.

    9H-Fluorene: A reduced form of this compound.

    9-Fluorenylmethanol: Another name for this compound.

Uniqueness: this compound is unique due to its combination of a fluorene moiety and a hydroxymethyl group, which provides it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceutical compounds .

Properties

IUPAC Name

9H-fluoren-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSCONYSQQLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066980
Record name 9H-Fluorene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24324-17-2
Record name Fluorene-9-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24324-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene-9-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene-9-methanol
Source EPA Chemicals under the TSCA
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Record name 9H-Fluorene-9-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (fluoren-9-yl)methanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9-Fluorenylmethanol?

A1: The molecular formula of 9-Fluorenylmethanol is C14H12O, and its molecular weight is 196.25 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 9-Fluorenylmethanol?

A3: Several spectroscopic methods have been employed to characterize 9-Fluorenylmethanol. Infrared (IR) spectroscopy is particularly informative for analyzing the vibrational dynamics of the molecule, including the characteristic OH stretching vibration. [] In addition, IR-UV double resonance spectroscopy has been used to study vibrational dynamics following IR excitation in both the monomeric form and in clusters with molecules like water and alcohols. [] High-resolution electronic spectroscopy, specifically S1←S0 fluorescence excitation spectra, has provided insights into the conformational preferences of 9-Fluorenylmethanol in the gas phase. [] Solid-state 13C CPMAS NMR has been instrumental in confirming the coordination of 9-Fluorenylmethanol to MgCl2 in catalyst systems. []

Q3: Does 9-Fluorenylmethanol exhibit conformational isomerism?

A4: Yes, 9-Fluorenylmethanol exists in two distinct conformers: symmetric (sym) and unsymmetric (unsym). [, ] These conformers differ in the orientation of the -OH group relative to the fluorene ring system. In the sym conformer, the -OH group is positioned symmetrically above the fluorene short axis with the hydrogen atom directed towards the center of an aromatic ring. Conversely, the unsym conformer has the -OH group tilted away from this axis, with the hydrogen atom pointing towards the side of an aromatic ring. []

Q4: Do the different conformers of 9-Fluorenylmethanol exhibit different properties?

A5: Yes, spectroscopic studies and quantum chemical calculations have revealed distinct properties for the sym and unsym conformers. For instance, only the sym conformer exhibits tunneling splitting associated with the torsional motion of the -OH group. This suggests a greater degree of flexibility in the -OH orientation for the sym conformer compared to the more rigid unsym conformer. []

Q5: How does 9-Fluorenylmethanol react under basic conditions?

A6: In the presence of a base, 9-Fluorenylmethanol undergoes β-elimination, leading to the formation of dibenzofulvene. [, ] Kinetic studies, including isotope effect measurements and analysis of induction periods, have revealed that this elimination reaction proceeds via an E1cB mechanism. This mechanism involves the formation of a carbanion intermediate prior to the elimination step. [, ]

Q6: Can 9-Fluorenylmethanol undergo photo-induced reactions?

A7: Yes, irradiation of 9-Fluorenylmethanol with a Xe lamp can induce β-elimination to yield dibenzofulvene. Remarkably, this photo-induced reaction proceeds efficiently even in the absence of a base, which is a requirement for the corresponding ground-state reaction. []

Q7: What are some applications of 9-Fluorenylmethanol in organic synthesis?

A8: 9-Fluorenylmethanol serves as a valuable starting material in various synthetic transformations. For example, it can be converted into 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a widely used protecting group for amines in peptide synthesis. [] The Fmoc group is advantageous due to its acid stability and its ability to be readily cleaved under mild basic conditions. []

Q8: Does 9-Fluorenylmethanol have applications beyond organic synthesis?

A9: 9-Fluorenylmethanol has found applications in different fields. For instance, it can act as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization. [] The incorporation of 9-Fluorenylmethanol into these catalysts influences their activity and the molecular weight distribution of the resulting polymers. [] Additionally, derivatives of 9-Fluorenylmethanol, such as branched oligomers with 9-fluorenylmethyl carbamate residues, have shown promise as additives for enhancing the UV-curing of epoxy resins. []

Q9: Is 9-Fluorenylmethanol biodegradable?

A10: While not much research focuses on the direct biodegradation of 9-Fluorenylmethanol, studies highlight the biodegradation potential of similar fluorene derivatives. For instance, Citrobacter sp. FL5 can degrade fluorene, producing metabolites like 9-Fluorenylmethanol, suggesting a possible biodegradation pathway for the compound. []

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